
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound known for its diverse pharmacological properties. This compound is characterized by the presence of a dichlorophenyl group, a pyridinylmethylene group, and a hydrazinoacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted phenyl derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes in the metabolic pathways of parasites such as Leishmania and Plasmodium, leading to their death . Molecular docking studies have shown that it binds to the active sites of these enzymes, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- This compound derivatives
- Hydrazine-coupled pyrazole derivatives
Uniqueness
This compound stands out due to its potent antileishmanial and antimalarial activities, which are superior to many standard drugs currently in use . Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
477734-08-0 |
|---|---|
Formule moléculaire |
C14H10Cl2N4O2 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-11-2-1-10(7-12(11)16)19-13(21)14(22)20-18-8-9-3-5-17-6-4-9/h1-8H,(H,19,21)(H,20,22)/b18-8+ |
Clé InChI |
KJCRJUBXHFKRGN-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=CC=NC=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=CC=NC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
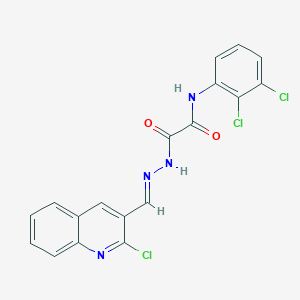
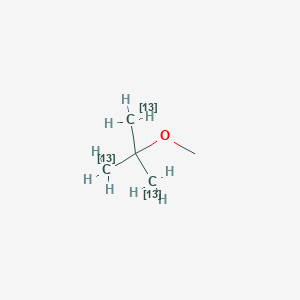

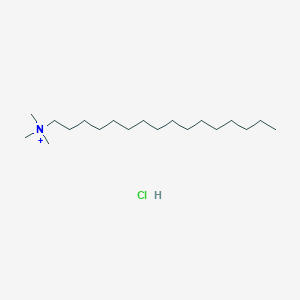
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)

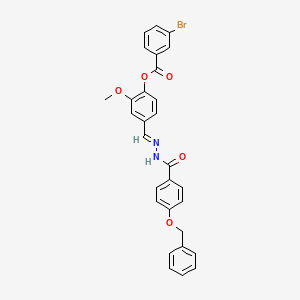
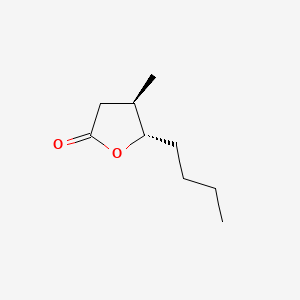
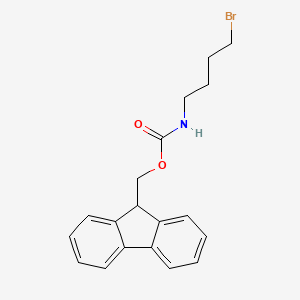
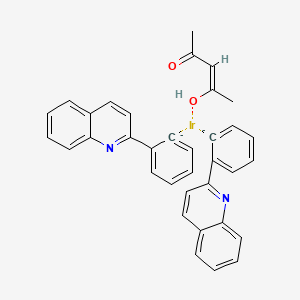
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
